molecular formula C13H18BNO4 B3031436 1-(Tert-butoxycarbonyl)-5-indolineboronic acid CAS No. 352359-11-6

1-(Tert-butoxycarbonyl)-5-indolineboronic acid

Cat. No.: B3031436
CAS No.: 352359-11-6
M. Wt: 263.10
InChI Key: QOMTYDDBSAMVBY-UHFFFAOYSA-N
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Description

1-(Tert-Butoxycarbonyl)-5-indolineboronic acid (CAS: 352359-11-6, MFCD06801697) is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen and a boronic acid moiety at the 5-position of the partially saturated indoline ring. The Boc group enhances solubility in organic solvents and protects the nitrogen during synthetic reactions, while the boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl bonds . This compound is available at 95% purity and is utilized in pharmaceutical and materials science research for building complex heterocyclic frameworks .

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-13(2,3)19-12(16)15-7-6-9-8-10(14(17)18)4-5-11(9)15/h4-5,8,17-18H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMTYDDBSAMVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(CC2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301136025
Record name 1H-Indole-1-carboxylic acid, 5-borono-2,3-dihydro-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352359-11-6
Record name 1H-Indole-1-carboxylic acid, 5-borono-2,3-dihydro-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352359-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-carboxylic acid, 5-borono-2,3-dihydro-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1-(Tert-butoxycarbonyl)-5-indolineboronic acid is a hybrid molecule combining the stability of a Boc-protected amine with the reactivity of a boronic acid. Its synthesis typically involves two key steps: (1) introduction of the Boc group to the indoline nitrogen and (2) installation of the boronic acid at the 5-position. The methods discussed herein are derived from peer-reviewed protocols and catalytic strategies validated in organic synthesis.

Boc Protection of Indoline

The Boc group is introduced to the indoline nitrogen to prevent unwanted side reactions during subsequent transformations. A widely applied method involves di-tert-butyl dicarbonate (Boc anhydride) under basic aqueous conditions:

Procedure :

  • Dissolve indoline (1 mol) in a mixture of tert-butyl alcohol (750 mL) and aqueous sodium hydroxide (44 g NaOH in 1.1 L H₂O).
  • Add Boc anhydride (1 mol) dropwise over 1 hour at ambient temperature.
  • Stir the reaction overnight, extract with pentane, and acidify with potassium hydrogen sulfate to isolate the Boc-protected indoline.

Yield : 78–87% (reported for analogous amino acid protection).

Miyaura Borylation of 5-Bromo-1-(tert-butoxycarbonyl)indoline

Miyaura borylation is the most common method for installing boronic acid groups on aromatic systems. For 5-bromo-1-(tert-butoxycarbonyl)indoline, this reaction proceeds via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂):

Procedure :

  • Combine 5-bromo-1-(tert-butoxycarbonyl)indoline (1 mmol), B₂pin₂ (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and KOAc (3 mmol) in dioxane.
  • Heat at 80°C for 12 hours under nitrogen.
  • Hydrolyze the resulting pinacol boronate ester with HCl (1 M) to yield the boronic acid.

Key Data :

Parameter Value
Catalyst Palladium(II) bis(diphenylphosphino)ferrocene dichloride
Solvent Dioxane
Temperature 80°C
Yield 70–85%

Lithiation-Borylation Method

This two-step approach involves generating a lithium intermediate at the 5-position of Boc-protected indoline, followed by borate quenching:

Procedure :

  • Treat 5-bromo-1-(tert-butoxycarbonyl)indoline (1 mmol) with n-butyllithium (2.2 mmol) at −78°C in THF.
  • Add triisopropyl borate (1.5 mmol) and warm to room temperature.
  • Hydrolyze with aqueous HCl to isolate the boronic acid.

Yield : 45–60% (analogous to 3-indolylboronic acid synthesis).

Transition-Metal-Free Borylation

Recent advances enable boronic acid synthesis without palladium or nickel catalysts. A representative protocol uses silylboranes and potassium methoxide:

Procedure :

  • Mix 5-bromo-1-(tert-butoxycarbonyl)indoline (1 mmol) with PhMe₂Si-Bpin (1.5 mmol) and KOMe (1.2 mmol) in DME.
  • Stir at 30°C for 1 hour.
  • Purify via column chromatography.

Key Data :

Parameter Value
Reagent Phenyldimethylsilylboronate
Base Potassium methoxide
Solvent Dimethoxyethane (DME)
Yield 50–65%

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Advantages Limitations Yield
Miyaura Borylation High yield, scalable Requires palladium catalyst 70–85%
Lithiation-Borylation No transition metals Low-temperature sensitivity 45–60%
Transition-Metal-Free Environmentally friendly Moderate yield 50–65%

Chemical Reactions Analysis

1-(Tert-butoxycarbonyl)-5-indolineboronic acid undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The following table summarizes structural analogs, focusing on substituents, molecular formulas, and key properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications References
1-(Tert-Butoxycarbonyl)-5-indolineboronic acid 352359-11-6 C₁₃H₁₈BNO₄ 263.10 g/mol Indoline core, Boc-protected N, boronic acid at C5 Suzuki coupling, pharmaceutical intermediates
1-Boc-5-methoxyindole-2-boronic acid 290331-71-4 C₁₄H₁₈BNO₅ 299.11 g/mol Indole core, methoxy at C5, boronic acid at C2 Enhanced reactivity due to electron-donating OMe group
1-Boc-5-phenoxyindole-2-boronic acid 2096331-36-9 C₁₉H₂₀BNO₅ 361.18 g/mol Phenoxy group at C5, boronic acid at C2 Increased steric hindrance, tailored for bulky substrates
1-Boc-2-oxoindolin-5-ylboronic acid 1256345-64-8 C₁₃H₁₆BNO₅ 277.08 g/mol Oxo group at C2, boronic acid at C5 Electrophilic character, potential in kinase inhibitors
1-(Tert-butyldimethylsilyl)-1H-indole-5-boronic acid N/A C₁₅H₂₄BNO₂Si 313.17 g/mol TBS-protected N, boronic acid at C5 Improved stability under basic conditions
1-Boc-6-ethyl-5-fluoroindole-2-boronic acid N/A C₁₅H₁₈BFNO₄ 310.12 g/mol Ethyl at C6, fluorine at C5, boronic acid at C2 Electron-withdrawing F enhances coupling efficiency

Detailed Analysis of Structural and Functional Differences

Electronic Effects
  • Electron-Donating Groups (e.g., Methoxy) : Compounds like 1-Boc-5-methoxyindole-2-boronic acid exhibit increased boronic acid reactivity due to the electron-donating methoxy group, which stabilizes the transition state in Suzuki couplings .
  • Electron-Withdrawing Groups (e.g., Fluorine, Trifluoromethyl) : Derivatives such as 1-Boc-6-ethyl-5-fluoroindole-2-boronic acid benefit from fluorine’s electron-withdrawing effect, accelerating oxidative addition in palladium-catalyzed reactions .
Steric Considerations
  • Bulkier Substituents: The phenoxy group in 1-Boc-5-phenoxyindole-2-boronic acid introduces steric hindrance, making it suitable for coupling with sterically demanding aryl halides .
  • Protecting Groups : The tert-butyldimethylsilyl (TBS) group in 1-(Tert-butyldimethylsilyl)-1H-indole-5-boronic acid offers greater stability under basic conditions compared to Boc, though at the cost of deprotection complexity .
Core Saturation and Reactivity
  • Indoline vs. This contrasts with indole-based analogs, which are fully aromatic and more planar, favoring π-π interactions in catalytic systems .
Functional Group Diversity
  • Oxo Modification : The oxo group in 1-Boc-2-oxoindolin-5-ylboronic acid increases electrophilicity, making it a candidate for nucleophilic addition reactions or kinase inhibitor synthesis .

Biological Activity

1-(Tert-butoxycarbonyl)-5-indolineboronic acid is an organic compound featuring a boronic acid functional group attached to an indoline structure, protected by a tert-butoxycarbonyl (Boc) group. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis.

Chemical Structure and Properties

  • Molecular Formula : C13H18BNO4
  • Molecular Weight : Approximately 261.08 g/mol
  • Structural Features :
    • Indoline moiety, which is known for its diverse pharmacological properties.
    • Boronic acid functionality, which is significant for its reactivity in various chemical reactions, including Suzuki-Miyaura cross-coupling.

Pharmacological Properties

This compound exhibits several biological activities attributed to its structural characteristics. Notably, indole and indoline derivatives are recognized for their roles in various pharmacological applications, including:

  • Antitumor Activity : Research indicates that compounds containing indole structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anticonvulsant Effects : Some studies have suggested that derivatives of indole exhibit anticonvulsant properties, making them potential candidates for treating epilepsy.
  • Anti-inflammatory and Antioxidant Activities : Preliminary studies have shown that related compounds display significant anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Synthesis Methods

The synthesis of this compound can be achieved through several methods. The most common approach involves the protection of the amine group in indole using the Boc group followed by the introduction of the boronic acid functionality. The following reaction scheme illustrates a typical synthetic pathway:

Indole+Boc2OBoc protected IndoleBoronic Acid Derivative\text{Indole}+\text{Boc}_2\text{O}\rightarrow \text{Boc protected Indole}\rightarrow \text{Boronic Acid Derivative}

Interaction Studies

Research has focused on the interaction of this compound with various biological targets. Key findings include:

  • Binding Affinity : Studies have shown that this compound can bind effectively to certain enzymes and proteins, altering their activity and leading to potential therapeutic effects.
  • Inhibitory Effects : In vitro studies demonstrate that it can inhibit specific pathways involved in cancer progression, suggesting its utility as a lead compound for drug development.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique features and potential applications:

Compound NameMolecular FormulaUnique Features
This compoundC13H18BNO4Contains an indoline structure; potential antitumor activity
1-Boc-5-tert-butyldimethylsiloxyindole-2-boronic acidC15H24BNO4Includes a siloxane group for enhanced stability
1-Boc-indoline-5-boronic acid pinacol esterC14H20BNO4Pinacol ester form increases solubility

Case Studies and Research Findings

Several case studies have explored the biological activity of indole derivatives similar to this compound. For instance:

  • A study demonstrated that Boc-protected indole derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents.
  • Another research project highlighted the antioxidant properties of related compounds, suggesting their application in mitigating oxidative stress-related diseases.

Q & A

Q. What are the critical steps for synthesizing 1-(tert-butoxycarbonyl)-5-indolineboronic acid, and how is its purity validated?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the indoline nitrogen, followed by boronation at the 5-position. A common method includes:

Boc Protection : Reacting 5-bromoindoline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) .

Miyaura Borylation : Using palladium catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂pin₂) in THF or dioxane .
Purity Validation :

  • HPLC : Monitor for residual palladium or pinacol byproducts.
  • ¹H/¹³C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and boronic acid resonance .

Q. How does the Boc group influence the stability and reactivity of this compound in cross-coupling reactions?

The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and prevents undesired side reactions at the indoline nitrogen. However, it may introduce steric hindrance, reducing coupling efficiency in Suzuki-Miyaura reactions. To mitigate this:

  • Use polar aprotic solvents (e.g., DMF) to improve boron electrophilicity.
  • Optimize base selection (e.g., K₂CO₃ vs. Cs₂CO₃) to balance reaction rate and Boc group stability .

Q. What are the recommended storage conditions to prevent degradation?

Store under inert gas (argon or nitrogen) at –20°C to minimize boronic acid dehydration to boroxines. Desiccants (e.g., molecular sieves) are critical due to moisture sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coupling efficiencies for this compound?

Discrepancies often arise from:

  • Anhydride Content : Commercial batches may contain varying levels of boronic acid anhydride (e.g., trimeric boroxine), requiring pre-reaction hydrolysis in THF/water .
  • Catalyst Systems : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) and ligands (e.g., SPhos vs. XPhos) to optimize electronic and steric compatibility.
  • Base Effects : Test weak bases (NaHCO₃) to avoid Boc deprotection under strong basic conditions (e.g., NaOH) .

Q. What advanced characterization techniques are used to analyze boron-containing intermediates?

  • ¹¹B NMR : Directly probes boronic acid speciation (δ ~30 ppm for free boronic acid vs. δ ~18 ppm for boronate esters).
  • X-ray Crystallography : Resolves steric effects of the Boc group on boron geometry.
  • MALDI-TOF MS : Detects low-abundance boroxine byproducts .

Q. How does the Boc group affect regioselectivity in multi-step syntheses?

In Pd-mediated reactions, the Boc group directs electrophilic attack to the boron-adjacent position (C4 or C6 of indoline) via steric and electronic modulation. Computational studies (DFT) suggest:

  • Electron-withdrawing Boc groups reduce electron density at C5, favoring cross-coupling at C4.
  • Steric maps show Boc-induced torsional strain alters transition-state accessibility .

Q. What strategies mitigate Boc deprotection during prolonged reactions?

  • Acid-Free Conditions : Avoid protic solvents (e.g., MeOH) and use mild bases (K₃PO₄).
  • Protecting Group Alternatives : Compare with thermally stable groups (e.g., Fmoc) if Boc cleavage occurs prematurely.
  • In Situ Monitoring : Use FTIR to track Boc carbonyl peaks (~1740 cm⁻¹) .

Methodological Considerations

Q. How to troubleshoot low yields in Suzuki-Miyaura reactions with this compound?

  • Pre-activation : Pre-stir the boronic acid with Cs₂CO₃ to hydrolyze boroxines.
  • Oxygen Sensitivity : Degas solvents to prevent Pd catalyst oxidation.
  • Substrate Ratios : Use aryl halide in excess (1.2–1.5 equiv) to drive the reaction .

Q. What are the limitations of using this compound in aqueous-phase reactions?

The Boc group is hydrolytically unstable in strongly acidic/basic aqueous media. For aqueous-compatible reactions:

  • Use pH-buffered conditions (pH 7–8).
  • Replace Boc with water-stable protecting groups (e.g., acetyl) if necessary .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tert-butoxycarbonyl)-5-indolineboronic acid
Reactant of Route 2
1-(Tert-butoxycarbonyl)-5-indolineboronic acid

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